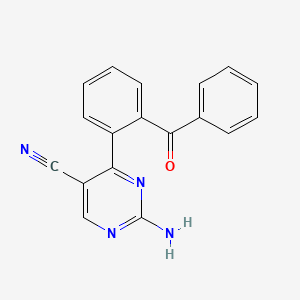

2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile

Description

Properties

CAS No. |

76988-36-8 |

|---|---|

Molecular Formula |

C18H12N4O |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C18H12N4O/c19-10-13-11-21-18(20)22-16(13)14-8-4-5-9-15(14)17(23)12-6-2-1-3-7-12/h1-9,11H,(H2,20,21,22) |

InChI Key |

CDBDGQJXEZUYSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=NC(=NC=C3C#N)N |

Origin of Product |

United States |

Preparation Methods

Three-Component One-Pot Synthesis

- Reagents : α-cyanoketone, 2-benzoylbenzaldehyde, guanidine.

- Solvent : Commonly DMF or ethanol; solvent-free conditions have also been reported.

- Catalysts : Bases such as sodium carbonate or pyridine; recyclable nanocatalysts like bone char-nPrN-SO3H have been used to enhance efficiency.

- Conditions : Heating at 80–120 °C, reaction times ranging from 30 minutes to a few hours.

- Procedure : The three components are mixed and heated, allowing condensation and cyclization to occur in one pot. The intermediate 2-amino-1,4-dihydropyrimidine-5-carbonitrile spontaneously aromatizes to the final product.

- Isolation : The product is purified by crystallization (ethanol or isopropanol) or column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the reaction, significantly reducing reaction times (to minutes) and improving yields (up to 90%) compared to conventional heating. Microwave power is optimized around 600 watts for best results.

Reaction Mechanism Insights

The reaction mechanism involves:

- Initial condensation of the α-cyanoketone with the aldehyde to form an α,β-unsaturated intermediate.

- Nucleophilic attack by guanidine on the activated intermediate.

- Cyclization to form a dihydropyrimidine intermediate.

- Aromatization to yield the pyrimidine-5-carbonitrile core.

Density Functional Theory (DFT) studies on related systems confirm the feasibility of these steps and the stability of intermediates.

Comparative Data on Preparation Methods

Research Findings and Optimization

- The choice of α-cyanoketone and aldehyde substituents significantly affects yield and purity.

- Guanidine derivatives influence the substitution pattern at the 2-position of the pyrimidine ring, allowing structural diversity.

- Use of recyclable catalysts like bone char-nPrN-SO3H enhances sustainability and reduces waste.

- Microwave-assisted synthesis offers a rapid, high-yield alternative to conventional methods.

- Purification by crystallization in ethanol or isopropanol is effective for isolating pure compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino and benzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as EGFR and COX-2. By binding to these targets, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the inhibition of tyrosine kinase activity and the modulation of signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-5-Carbonitrile Derivatives

Physicochemical Properties

- Solubility : Compounds with hydrophilic substituents (e.g., morpholine in , compound 6) exhibit higher aqueous solubility compared to the hydrophobic 2-benzoylphenyl group in the target compound .

- Melting Points : Derivatives with rigid substituents (e.g., thiazole in ) show higher melting points (>240°C) due to strong intermolecular interactions, whereas flexible groups (e.g., piperidinyl in ) reduce melting points .

- Hydrogen Bonding : The 2-benzoylphenyl group facilitates three-center HBs in oxalamide derivatives, as observed in , whereas thiophene/phenyl substituents () form directional N–H/O synthons, disrupted by solvent interactions .

Key Research Findings

Substituent Impact on Bioactivity : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity, making derivatives reactive intermediates in medicinal chemistry .

Solvent Effects : Intramolecular HBs in benzoyl-containing compounds are disrupted in polar solvents like DMSO, altering solution-phase behavior .

Thermal Stability : Thiazole and benzoyl substituents increase thermal stability (mp >240°C), critical for high-temperature applications .

Biological Activity

The compound 2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile is a member of the pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Molecular Characteristics

- IUPAC Name : 2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile

- CAS Number : 76988-36-8

- Molecular Formula : C16H14N4O

- Molecular Weight : 278.31 g/mol

The biological activity of 2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile primarily stems from its interaction with specific molecular targets in various biological pathways. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, leading to its observed pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile. In vitro assays have demonstrated significant inhibitory effects against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

Antiparasitic Activity

Research has also focused on the antiparasitic effects of this compound against Plasmodium falciparum, the causative agent of malaria. The compound has shown promising results in inhibiting the growth of this parasite in vitro.

Case Study: Inhibition of Plasmodium falciparum

In a study assessing the inhibitory activity against PfDHFR (Dihydrofolate Reductase), compounds related to 2-Amino-4-(2-benzoylphenyl)pyrimidine-5-carbonitrile exhibited IC50 values ranging from 1.3 to 243 nM for wild-type strains and 13 to 208 nM for mutant strains, indicating significant potency against malaria parasites .

Cytotoxicity and Anti-Proliferative Effects

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. Preliminary results indicate that it can inhibit cell growth effectively, suggesting potential applications in cancer therapy.

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 8.3 |

| A549 (Lung Cancer) | 12.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.